molecular formula C18H17N5O B11967726 6-amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11967726
M. Wt: 319.4 g/mol
InChI Key: GLXMRYVZKKTCPP-UHFFFAOYSA-N
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Description

6-Amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that features a unique combination of indole, pyrazole, and pyran rings. This compound is of significant interest due to its potential pharmacological properties and its role as a key intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of 1H-indole-3-carbaldehyde, malononitrile, and a suitable β-ketoester in the presence of a catalyst. The reaction is usually carried out under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as piperidine or other organic bases are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives .

Scientific Research Applications

6-Amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(1H-indol-3-yl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6-Amino-4-(1H-indol-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of the propyl group. This structural variation can lead to differences in biological activity and chemical reactivity compared to similar compounds. The propyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

6-amino-4-(1H-indol-3-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C18H17N5O/c1-2-5-14-16-15(11(8-19)17(20)24-18(16)23-22-14)12-9-21-13-7-4-3-6-10(12)13/h3-4,6-7,9,15,21H,2,5,20H2,1H3,(H,22,23)

InChI Key

GLXMRYVZKKTCPP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CNC4=CC=CC=C43

Origin of Product

United States

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